molecular formula C23H23N3O4S B2662757 1-(2-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203165-98-3

1-(2-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2662757
CAS No.: 1203165-98-3
M. Wt: 437.51
InChI Key: ZPDPLSJTOROZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

1-(2-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, as part of a series of compounds, has shown potent activity as a histone deacetylase (HDAC) inhibitor. These compounds demonstrate significant cytotoxicity towards PC-3 prostate cancer cells. Specifically, compound 11, closely related to the queried compound, displayed marked anti-HDAC and antiproliferative activity, outperforming N(1)-hydroxy-N(8)-phenyloctanediamide (SAHA, Vorinostat) in a xenograft tumor model by inhibiting tumor growth effectively at both 100 and 200 mg/kg doses orally (Liu et al., 2015).

Antiproliferative Activity Against Cancer Cells

Novel urea and bis-urea derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for biological activity. These compounds, including variations of the queried chemical structure, were designed and tested for their antiproliferative effects in vitro against eight cancer cell lines. Certain derivatives showed moderate to strong activity, particularly against the breast carcinoma MCF-7 cell line, indicating their potential as lead compounds in the development of new cancer therapies (Perković et al., 2016).

Environmental Persistence and Herbicide Activity

The sulfonylurea herbicide prosulfuron's environmental fate has been studied, showing that soil pH and water content significantly influence its persistence and activity. This research provides insights into the environmental behavior of sulfonylurea compounds, including those structurally related to this compound, offering valuable information for the development of environmentally safe and effective herbicides (Hultgren et al., 2002).

Synthesis and Application in Medicinal Chemistry

The facile synthesis of 4-hydroxyquinolones and the study of their transformations in acidic media have revealed methods for producing structurally related compounds, including those with urea functionalities. Such research contributes to the broader understanding of synthetic pathways and potential applications of these compounds in medicinal chemistry (Ukrainets et al., 2014).

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-30-22-12-6-5-11-20(22)25-23(27)24-18-13-14-21-17(16-18)8-7-15-26(21)31(28,29)19-9-3-2-4-10-19/h2-6,9-14,16H,7-8,15H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDPLSJTOROZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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